4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile
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Overview
Description
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile is a chemical compound with the molecular formula C11H9N3S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile typically involves the reaction of 4-(aminomethyl)benzonitrile with 2-bromo-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. This compound may also interfere with cellular processes by binding to nucleic acids or proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile: Lacks the thiazole ring, making it less versatile in certain reactions.
2-Aminothiazole: Contains the thiazole ring but lacks the benzonitrile moiety.
4-(Methylthio)benzonitrile: Similar structure but with a methylthio group instead of the aminomethyl group.
Uniqueness
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile is unique due to the combination of the thiazole ring and the benzonitrile moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .
Properties
IUPAC Name |
4-[4-(aminomethyl)-1,3-thiazol-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-5-8-1-3-9(4-2-8)11-14-10(6-13)7-15-11/h1-4,7H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFERBQACVCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=CS2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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